3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15626698
Molecular Formula: C24H24N4O4S2
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O4S2 |
|---|---|
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | (5Z)-3-[(4-methoxyphenyl)methyl]-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H24N4O4S2/c1-31-13-5-11-25-21-18(22(29)27-12-4-3-6-20(27)26-21)14-19-23(30)28(24(33)34-19)15-16-7-9-17(32-2)10-8-16/h3-4,6-10,12,14,25H,5,11,13,15H2,1-2H3/b19-14- |
| Standard InChI Key | CWJWPXKNKVRJES-RGEXLXHISA-N |
| Isomeric SMILES | COCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
| Canonical SMILES | COCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Introduction
The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and a methoxybenzyl substituent. This structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
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Starting Materials: The synthesis might begin with readily available precursors such as pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone intermediates.
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Reaction Conditions: The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Specific catalysts may also be employed to facilitate certain reactions.
Chemical Transformations
This compound can undergo several chemical transformations:
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Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
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Reduction: Carbonyl groups within the structure can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: Functional groups such as methoxy can be substituted under appropriate conditions to modify biological activity.
Biological Activity
The biological activity of this compound is likely influenced by its unique structural features, which enable it to interact with specific molecular targets such as enzymes or receptors. These interactions may lead to various biological effects, including the inhibition or activation of specific pathways involved in disease processes.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1-(3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide | C25H24N4O4S2 | 508.61 | Piperidine carboxamide, pyrido[1,2-a]pyrimidin-4-one core, thiazolidinone ring |
| 2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Not specified | 400.5 | Allylamino group, thiazolidinone moiety, methoxybenzyl substituent |
| 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Not specified | 466.6 | Hydroxyethyl amino group, thiazolidinone moiety, pyrido[1,2-a]pyrimidin-4-one core |
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